Part 1: Molecular Identity and Physicochemical Properties
Part 1: Molecular Identity and Physicochemical Properties
An In-depth Technical Guide to 3,5-Dimethoxypyrazin-2-amine (CAS 23902-84-3)
This document provides a comprehensive technical overview of 3,5-Dimethoxypyrazin-2-amine, a substituted pyrazine of significant interest to researchers in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific compound, this guide synthesizes known information with expert analysis of analogous structures to present a robust profile covering its chemical identity, probable synthetic routes, anticipated spectral characteristics, and potential applications.
3,5-Dimethoxypyrazin-2-amine is a heterocyclic compound featuring a pyrazine core substituted with two methoxy groups and one amine group. The electron-withdrawing nature of the pyrazine ring, combined with the electron-donating effects of the amine and methoxy substituents, creates a unique electronic profile that makes it a valuable intermediate for further functionalization.
Table 1: Chemical and Physical Properties of 3,5-Dimethoxypyrazin-2-amine
| Property | Value | Source |
| CAS Number | 23902-84-3 | [1][2] |
| Molecular Formula | C₆H₉N₃O₂ | [1][2] |
| Molecular Weight | 155.15 g/mol | [1] |
| Synonyms | 2-Amino-3,5-dimethoxypyrazine, 3,5-Dimethoxy-2-pyrazinamine | [1] |
| InChIKey | OEXYSFBGMXNAIA-UHFFFAOYSA-N | [1] |
| Predicted logP | 0.37582 | [3] |
| Predicted pKa (Strongest Basic) | 1.04 | [4] |
| Physical Form | Solid (Predicted based on analogs) |
Note: Some properties are predicted based on computational models or comparison with structurally similar compounds due to a lack of published experimental data.
Part 2: Proposed Synthesis Strategy
While a specific, validated synthesis for 3,5-Dimethoxypyrazin-2-amine is not widely published, a plausible and efficient route can be designed based on established pyrazine chemistry, specifically the sequential nucleophilic aromatic substitution (SNAr) of a dihalopyrazine precursor. The reactivity of halogens on the electron-deficient pyrazine ring makes them excellent leaving groups for substitution with amines and alkoxides.
A logical precursor is 2-amino-3,5-dibromopyrazine, which can undergo sequential methoxylation.
Experimental Protocol: Proposed Two-Step Methoxylation
Step 1: Mono-methoxylation of 2-amino-3,5-dibromopyrazine
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Reaction Setup: To a solution of 2-amino-3,5-dibromopyrazine (1.0 eq) in anhydrous methanol (MeOH), add sodium methoxide (NaOMe) (1.1 eq, from a 25% solution in MeOH) at room temperature under an inert atmosphere (Nitrogen or Argon).
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Execution: Stir the reaction mixture at room temperature for 4-6 hours. The differential reactivity of the bromine atoms should favor mono-substitution initially.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to maximize the yield of the mono-substituted intermediate.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 2: Second Methoxylation to Yield 3,5-Dimethoxypyrazin-2-amine
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Reaction Setup: Dissolve the crude mono-methoxylated intermediate in a suitable high-boiling-point solvent like Dimethylformamide (DMF) or use an excess of methanol.
-
Execution: Add a stronger base or increase the temperature to facilitate the second substitution. Add sodium methoxide (1.5 eq) and heat the mixture to reflux (approx. 65°C for MeOH) for 8-12 hours.[5]
-
Monitoring: Continue to monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Purification: After a standard aqueous work-up, purify the final product by column chromatography on silica gel to yield pure 3,5-Dimethoxypyrazin-2-amine.
Causality Behind Experimental Choices:
-
Solvent: Methanol serves as both the solvent and the reagent source for the methoxy group.
-
Base: Sodium methoxide is a strong nucleophile and base, ideal for displacing the bromide atoms on the activated pyrazine ring.
-
Sequential Addition & Temperature Control: A stepwise approach with controlled stoichiometry and temperature is proposed to manage the regioselectivity, as the electronic environment of the second bromine atom changes after the first substitution.
Diagram: Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of 3,5-Dimethoxypyrazin-2-amine.
Part 3: Anticipated Spectroscopic Profile
The structural identity of a synthesized compound must be validated through spectroscopic analysis. Below are the predicted key features for 3,5-Dimethoxypyrazin-2-amine based on its functional groups and the principles of NMR, IR, and Mass Spectrometry.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features | Rationale |
| ¹H NMR | δ ~7.5-7.8 ppm (s, 1H): Aromatic proton on the pyrazine ring. δ ~5.0-5.5 ppm (s, 2H): Amine (-NH₂) protons; broad singlet. δ ~3.9-4.1 ppm (s, 3H): Methoxy (-OCH₃) protons. δ ~3.8-4.0 ppm (s, 3H): Second, distinct Methoxy (-OCH₃) protons. | The pyrazine proton will be a singlet and downfield due to the ring's aromatic and electron-deficient nature. The two methoxy groups are in different chemical environments and may have slightly different chemical shifts. Amine protons are typically broad and their shift is solvent-dependent. |
| ¹³C NMR | δ ~145-155 ppm: Quaternary carbons attached to methoxy groups. δ ~135-145 ppm: Quaternary carbon attached to the amine group. δ ~125-135 ppm: Aromatic CH carbon. δ ~50-55 ppm: Methoxy carbons (-OCH₃). | The chemical shifts are estimated based on the high degree of substitution and the electronic effects of the nitrogen and oxygen atoms on the aromatic ring. |
| IR Spectroscopy | 3400-3250 cm⁻¹: Two sharp-to-medium bands (asymmetric and symmetric N-H stretch) characteristic of a primary amine.[6] 1650-1580 cm⁻¹: N-H bending (scissoring) vibration for a primary amine.[6] ~1550-1450 cm⁻¹: C=N and C=C stretching vibrations of the pyrazine ring. 1335-1250 cm⁻¹: Strong C-N stretching of the aromatic amine.[6] 1250-1020 cm⁻¹: C-O stretching of the aryl ether (methoxy) groups. | These absorption bands correspond to the characteristic vibrational modes of the primary amine, aromatic pyrazine ring, and methoxy functional groups present in the molecule.[6][7] |
| Mass Spectrometry (EI) | m/z 155 (M⁺): The molecular ion peak. m/z 140: Loss of a methyl radical (-CH₃). m/z 124: Loss of a methoxy radical (-OCH₃). m/z 112: Potential fragmentation of the ring. | The molecular weight is 155.15, so the M⁺ peak is expected at m/z 155. Common fragmentation pathways for methoxy-substituted heterocycles include the loss of methyl or methoxy radicals. |
Part 4: Reactivity and Applications in Drug Development
Substituted pyrazines are cornerstone building blocks in modern medicinal chemistry. The amine and methoxy groups on 3,5-Dimethoxypyrazin-2-amine offer multiple reaction sites for diversification, making it a valuable scaffold for generating compound libraries.
-
As a Nucleophilic Building Block: The primary amine can act as a nucleophile in a variety of reactions, including amide bond formation, reductive amination, and substitution reactions, allowing for the extension of the molecular structure.
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Cross-Coupling Reactions: While the methoxy groups are generally stable, the pyrazine ring can be further functionalized. If a halogenated version of this compound were used (e.g., 5-Bromo-3-methoxypyrazin-2-amine), the bromine atom would be an excellent handle for palladium-catalyzed cross-coupling reactions like Suzuki, Heck, or Buchwald-Hartwig amination.[8] This enables the introduction of diverse aryl, heteroaryl, or alkyl groups.
-
Potential Pharmacological Relevance: The pyrazine core is a well-known "privileged scaffold" in drug discovery. Derivatives of aminopyrazines are explored for a wide range of therapeutic targets. Its structural motifs are found in compounds developed as:
-
Antibacterial Agents: Mimicking scaffolds like 2-deoxystreptamine (2-DOS) to inhibit bacterial translation.[9]
-
CNS Agents: The piperidine ring, often attached to scaffolds like this, is used in drugs targeting the central nervous system.[10]
-
Enzyme Inhibitors: The heterocyclic structure is suitable for designing specific enzyme inhibitors for conditions like Alzheimer's disease.[10]
-
Diagram: Role as a Chemical Intermediate
Caption: Versatility of 3,5-Dimethoxypyrazin-2-amine as an intermediate.
Part 5: Safety and Handling
No specific safety data sheet (SDS) is available for 3,5-Dimethoxypyrazin-2-amine. Therefore, it must be handled with care, assuming it possesses hazards typical of related aromatic amine compounds.
-
General Precautions: Handle in accordance with good industrial hygiene and safety practices.[11]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and safety glasses with a face shield.[12]
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] Protect from light.
-
In Case of Exposure:
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[12]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward.[11]
-
-
Seek immediate medical attention if any symptoms develop or if there is significant exposure.
References
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
- Bellamy, A. J. (2008). A Study of the Synthesis and Amination of 2,6‑Dialkoxy‑3,5‑dinitropyrazines.
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ResearchGate. (n.d.). IR spectrum for decomposition of pyrazine-2-amidoxime, temperature 148 C, after 35 min. Retrieved from [Link]
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Fisher Scientific. (n.d.). 3,5-Dimethylpyrazin-2-amine, ≥97%, Thermo Scientific. Retrieved from [Link]
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Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]
- BenchChem. (2025, December). Application Notes and Protocols for the Use of 2,5-Dichloropyrazine in Pharmaceutical Synthesis.
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FooDB. (2010, April 8). Showing Compound 3-Ethyl-2-methoxypyrazine (FDB019741). Retrieved from [Link]
- Han, Y., et al. (2016). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters, 26(15), 3664-3669.
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Synnovator. (2025, June 20). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Retrieved from [Link]
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